Gancaonin U

Description

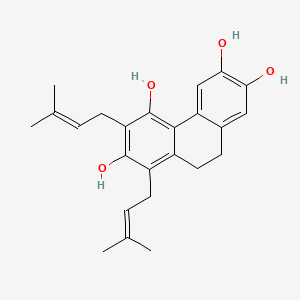

Structure

2D Structure

3D Structure

Properties

CAS No. |

134958-56-8 |

|---|---|

Molecular Formula |

C24H28O4 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

6,8-bis(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,3,5,7-tetrol |

InChI |

InChI=1S/C24H28O4/c1-13(2)5-8-17-16-10-7-15-11-20(25)21(26)12-19(15)22(16)24(28)18(23(17)27)9-6-14(3)4/h5-6,11-12,25-28H,7-10H2,1-4H3 |

InChI Key |

YJJXCOSDPIJFJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2CCC3=CC(=C(C=C3C2=C(C(=C1O)CC=C(C)C)O)O)O)C |

melting_point |

72 - 74 °C |

physical_description |

Solid |

Origin of Product |

United States |

Structural Elucidation and Chemodiversity of Gancaonin U

Advanced Spectroscopic Methodologies for Gancaonin U Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, analysis using a High-Performance Liquid Chromatography coupled with a Q-Exactive Mass Spectrometry system has provided key information. semanticscholar.org This analysis has established the molecular formula of this compound as C₂₄H₂₈O₄. semanticscholar.org In negative ion mode, the deprotonated molecule [M-H]⁻ was observed at a mass-to-charge ratio (m/z) of 379.1908. semanticscholar.org This high-resolution measurement is crucial for confirming the molecular formula and distinguishing this compound from other isomeric compounds.

Table 1: HRMS Data for this compound

| Analyte | Retention Time (min) | Molecular Formula | Adduct | Observed m/z |

|---|

Data sourced from a study on the chemical components of Yinhua Pinggan Granule. semanticscholar.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy : This technique is used to identify the presence of specific functional groups based on their vibrational frequencies. For a flavonoid like this compound, an IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the pyranone ring, aromatic C=C bonds, and C-O ether linkages. However, specific IR absorption data for this compound has not been detailed in the available research.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, which correspond to the electronic transitions within the A-ring (benzoyl system) and the B-ring (cinnamoyl system). The exact absorption maxima (λmax) can give clues about the hydroxylation and substitution patterns of the flavonoid skeleton. Specific UV-Vis spectral data for this compound are not available in the reviewed literature.

Stereochemical Assignment and Conformational Analysis of this compound

The stereochemistry of a molecule, which refers to the three-dimensional arrangement of its atoms, is critical to its biological function. For flavonoids, stereocenters can exist, particularly in the heterocyclic C-ring of flavanones and related subclasses. The determination of the absolute configuration of these stereocenters often involves techniques like circular dichroism (CD) spectroscopy or X-ray crystallography.

Conformational analysis, which explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also crucial for understanding molecular interactions. This is often investigated using NMR spectroscopy in conjunction with computational modeling.

Currently, there are no specific studies available in the scientific literature that detail the stereochemical assignment or a comprehensive conformational analysis of this compound. Research on other isoflavones has utilized computational methods to analyze the torsional angles between the B and C rings to understand their conformational preferences. nih.govacs.org

Computational Chemistry Approaches to this compound Structural Features and Dynamics

Computational chemistry has emerged as a powerful tool to complement experimental data in structural elucidation and to explore the dynamic behavior of molecules. For this compound, computational studies have been employed to investigate its interaction with biological targets.

One such study focused on the interaction of various phytochemicals from Glycyrrhiza species with the human pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism. nih.gov In this research, this compound was identified as a species-specific secondary metabolite of Glycyrrhiza uralensis. nih.gov Molecular docking simulations were performed to predict the binding mode of this compound within the ligand-binding domain of PXR. The results of this computational analysis revealed that this compound is surrounded by essential hydrophobic residues within the binding pocket. nih.gov Notably, the docking pose suggested that this compound does not form typical hydrogen-bond interactions with key residues like Ser247, Gln285, and His407, which are often observed for other PXR ligands. nih.gov Instead, the model predicted strong hydrogen bonding with the carbonyl backbone of Lys210 and Val211. nih.gov These computational insights provide a hypothesis for the molecular interactions of this compound, which can guide further experimental studies.

Biosynthesis and Natural Occurrence of Gancaonin U

Botanical Sources and Distribution of Gancaonin U

This compound is a prenylated isoflavonoid (B1168493), a class of secondary metabolites found in the plant kingdom. Its natural occurrence has been primarily documented within specific species of the genus Glycyrrhiza, commonly known as licorice.

Research has identified the roots and rhizomes of Glycyrrhiza species as the principal botanical source of this compound. Among the various species within this genus, Glycyrrhiza uralensis, often referred to as Chinese licorice, is a confirmed producer of this compound. wikipedia.orgnih.gov The genus Glycyrrhiza is diverse, comprising approximately 30 species distributed across Asia, Europe, Australia, and the Americas. mdpi.comnih.gov The three most commonly used species in traditional medicine and commerce are G. uralensis, G. glabra (European licorice), and G. inflata. mdpi.com

While a vast array of flavonoids has been isolated from these plants, the specific distribution of this compound can be characteristic of certain species. nih.govmdpi.com For instance, compounds like glabridin (B1671572) are specific to G. glabra, while this compound has been identified in extracts of G. uralensis. nih.govmdpi.com The presence and concentration of such compounds are crucial for the chemical profiling and quality assessment of licorice-derived products.

Table 1: Documented Botanical Sources of this compound and Related Flavonoids

| Plant Species | Compound(s) Identified | Family |

|---|---|---|

| Glycyrrhiza uralensis Fisch. | This compound, Gancaonin I, Gancaonin N, Glycybenzofuran | Fabaceae |

| Glycyrrhiza glabra L. | Glabridin | Fabaceae |

This table is interactive and can be sorted by column.

To date, the scientific literature predominantly associates this compound with the Glycyrrhiza genus, particularly Glycyrrhiza uralensis. Extensive phytochemical investigations of this genus have led to the isolation of hundreds of compounds, including numerous flavonoids, triterpenoids, and chalcones. mdpi.commdpi.com While the focus has been on Glycyrrhiza, the possibility of this compound occurring in other plant genera, especially within the Fabaceae (legume) family which is known for producing isoflavonoids, cannot be entirely ruled out pending further comprehensive screening of the plant kingdom. However, current evidence strongly indicates a limited and specific distribution.

Elucidation of Proposed Biosynthetic Pathways for this compound

The biosynthesis of this compound follows the general phenylpropanoid and flavonoid pathways, culminating in specialized enzymatic steps that create its unique isoflavonoid structure with a characteristic prenyl group modification.

The construction of the this compound molecule begins with primary metabolites. The general phenylpropanoid pathway utilizes the amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.gov

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA. These are the initial steps that form the C6-C3 backbone. nih.gov

Flavonoid/Isoflavonoid Backbone Formation: p-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA (from the acetate (B1210297) pathway) by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. This chalcone is then converted to the flavanone (B1672756) naringenin by chalcone isomerase (CHI).

Isoflavone (B191592) Synthesis: A key branching point from the general flavonoid pathway is the conversion of a flavanone (like liquiritigenin (B1674857) in Glycyrrhiza) into an isoflavone scaffold. This reaction is catalyzed by 2-hydroxyisoflavanone (B8725905) synthase (IFS), which involves a 2,3-aryl migration.

Prenylation: The final characteristic step is the attachment of a prenyl group (a five-carbon unit derived from dimethylallyl pyrophosphate, DMAPP) to the isoflavone backbone. This reaction is catalyzed by a prenyltransferase enzyme, which adds the group to the aromatic ring, resulting in the formation of this compound.

The biosynthesis of flavonoids and other secondary metabolites in Glycyrrhiza is a highly regulated process involving numerous enzymes and transcription factors. While the specific genes for every step of this compound synthesis have not been fully elucidated, the key enzymatic families are known.

Table 2: Proposed Enzymatic Steps in this compound Biosynthesis

| Step | Precursor(s) | Enzyme Class | Product |

|---|---|---|---|

| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid, Malonyl-CoA | Chalcone synthase (CHS) | Naringenin Chalcone |

| 4 | Naringenin Chalcone | Chalcone isomerase (CHI) | Naringenin |

| 5 | Naringenin / Liquiritigenin | 2-hydroxyisoflavanone synthase (IFS) | Isoflavone backbone (e.g., Daidzein) |

This table is interactive and can be sorted by column.

The genetic regulation of these pathways is complex. The expression of the structural genes encoding these enzymes is controlled by various transcription factors (TFs). researchgate.net In plants, TFs from the MYB, bHLH (basic helix-loop-helix), and WD40 repeat protein families often form a regulatory complex (the MBW complex) that activates the expression of flavonoid biosynthetic genes. researchgate.netresearchgate.net Studies in Glycyrrhiza have identified several MYB and bHLH transcription factors that likely regulate the production of flavonoids and glycyrrhizin, suggesting a similar mechanism controls the synthesis of this compound. researchgate.net Environmental factors and developmental cues can influence these regulatory networks, leading to changes in the accumulation of specific compounds. mdpi.com

Ecological and Chemo-taxonomic Implications of this compound Distribution

The presence of this compound and other specialized flavonoids in Glycyrrhiza species has significant implications for the plant's interaction with its environment and for its scientific classification.

Ecologically, secondary metabolites like this compound are not essential for the primary growth and development of the plant but play crucial roles in defense and adaptation. Prenylated flavonoids are known to possess potent antimicrobial and insecticidal properties. researchgate.net Therefore, the synthesis of this compound in the roots and rhizomes likely serves as a chemical defense mechanism against soil-borne pathogens, such as bacteria and fungi, and deters herbivores. The accumulation of these compounds can be influenced by environmental stressors, suggesting an adaptive role in response to ecological challenges. researchgate.net

From a chemo-taxonomic perspective, the unique profile of secondary metabolites can serve as a "chemical fingerprint" to distinguish between different species and even varieties within the Glycyrrhiza genus. Since morphology alone can sometimes be insufficient for accurate identification, analyzing the presence and relative abundance of specific compounds like this compound provides a valuable tool for chemotaxonomy. nih.gov This is particularly important for the authentication of raw plant material used in herbal medicine, ensuring quality, and preventing the substitution or adulteration with other species that may have different chemical profiles. mdpi.com The specific distribution of this compound in G. uralensis contributes to the chemical markers used to differentiate it from G. glabra and G. inflata. nih.gov

Synthetic Methodologies and Chemical Derivatization of Gancaonin U

Total Synthesis Strategies for Gancaonin U

As of the latest available data, there are no published total synthesis strategies for this compound.

Retrosynthetic Analysis and Key Synthetic Challenges

A retrosynthetic analysis, which involves the deconstruction of a target molecule to identify potential starting materials and synthetic pathways, cannot be detailed as no successful synthesis has been reported. Key synthetic challenges inherent to the this compound structure, such as the stereocontrolled formation of its specific dihydrophenanthrene core and the regioselective installation of its prenyl groups, remain theoretical hurdles that have not been publicly addressed by the synthetic chemistry community.

Development of Stereoselective Synthetic Routes

The development of stereoselective synthetic routes to control the three-dimensional arrangement of atoms in this compound is a critical aspect that would need to be addressed in any future synthesis. However, without a foundational synthetic route, no specific stereoselective methods have been developed or reported for this compound.

Semi-synthetic Transformations and Modifications of this compound Scaffolds

Research into the semi-synthetic transformations and modifications of the this compound scaffold is contingent on a reliable source of the starting material, which is typically provided by a total synthesis or efficient isolation from natural sources. The lack of a reported synthesis has precluded any exploration in this area.

Design and Synthesis of this compound Analogues and Derivatives for Research Applications

The design and synthesis of analogues and derivatives are instrumental in structure-activity relationship (SAR) studies and in the development of new therapeutic agents. However, this area of research for this compound remains undeveloped.

Rational Design Principles for this compound Derivatives

Rational design principles for this compound derivatives, which would guide the modification of the molecule to enhance its biological activity or to probe its mechanism of action, have not been established due to the absence of a synthetic platform.

Combinatorial and Parallel Synthesis Approaches for this compound Libraries

Combinatorial and parallel synthesis approaches, which allow for the rapid generation of a large number of related compounds, have not been applied to the this compound scaffold. These powerful techniques for drug discovery and chemical biology are dependent on a robust and well-understood synthetic route to the core structure.

Molecular Mechanisms of Action: in Vitro and Cellular Studies of Gancaonin U

Investigation of Primary Molecular Targets of Gancaonin U

This compound, a dihydrophenanthrene compound, has been identified as a species-specific secondary metabolite in Glycyrrhiza uralensis. nih.govacs.orgresearchgate.net Computational and in vitro studies have focused on elucidating its interaction with key cellular receptors, identifying the Pregnane (B1235032) X Receptor (PXR) as a primary molecular target. nih.govacs.org

The Pregnane X Receptor (PXR), also known as NR1I2, is a nuclear receptor highly expressed in the liver and intestines that functions as a xenosensor. patsnap.commdpi.com It is a key transcriptional regulator of genes encoding drug-metabolizing enzymes and transporters. mdpi.commdpi.com Research indicates that this compound, found in licorice, interacts with and modulates the activity of PXR. nih.govacs.orgresearchgate.net This interaction is a critical aspect of its molecular mechanism, with significant implications for how the body processes foreign substances. researchgate.net

The interaction between a ligand and PXR is determined by its fit within the receptor's large and flexible ligand-binding domain (LBD). nih.gov Computational docking studies have revealed that this compound's binding mode is distinct from that of many typical PXR agonists. nih.govacs.org While well-known PXR activators like rifampicin, hyperforin, and SR12813 commonly form hydrogen bonds with key polar residues such as Ser247, Gln285, and His407, this compound does not engage in these typical interactions. nih.govacs.org

Instead, molecular modeling shows that this compound is surrounded by essential hydrophobic residues within the PXR ligand-binding pocket. nih.govacs.orgresearchgate.net Its binding is characterized by strong hydrogen-bond interactions with the carbonyl backbone of the amino acid residues Lys210 and Val211 . nih.govacs.org This unique binding profile distinguishes this compound from other PXR modulators and highlights the versatility of the PXR LBD in accommodating a wide range of chemical structures.

Table 1: this compound Interaction with PXR Ligand-Binding Domain

| Feature | Description | Key Residues Involved | Citation |

| Hydrogen Bonding | Strong H-bonding with the carbonyl backbone. | Lys210, Val211 | nih.govacs.org |

| Hydrophobic Interactions | Surrounded by an array of essential hydrophobic residues. | Not specified | nih.govacs.orgresearchgate.net |

| Typical PXR Interactions | Devoid of typical H-bond interactions seen with other ligands. | Ser247, Gln285, His407 | nih.govacs.org |

PXR functions as a transcription factor that regulates the expression of a wide array of genes involved in the metabolism and clearance of xenobiotics and endogenous compounds. patsnap.comuniprot.org Upon activation by a ligand such as this compound, PXR undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR). patsnap.commdpi.com

This PXR-RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs), located in the promoter regions of target genes. patsnap.comthermofisher.com This binding initiates the recruitment of coactivator proteins, which promote chromatin decondensation and activate the transcriptional machinery. mdpi.com The result is an upregulation in the expression of crucial phase I metabolizing enzymes (e.g., cytochrome P450s like CYP3A4), phase II conjugating enzymes, and drug transporters (e.g., P-glycoprotein/MDR1). patsnap.commdpi.comresearchgate.net This coordinated response enhances the body's capacity to metabolize and eliminate potentially harmful substances. mdpi.com

The modulation of PXR by constituents of herbal products like licorice (Glycyrrhiza) is a primary mechanism underlying many drug-herb interactions. nih.govresearchgate.netwjpls.org By activating PXR, this compound can induce the expression of metabolic enzymes and transporters. nih.govacs.orgpatsnap.com This induction can significantly alter the pharmacokinetics of co-administered drugs that are substrates for these enzymes, such as those metabolized by CYP3A4. mdpi.comresearchgate.net

An increase in the metabolic capacity of the liver and intestines can lead to the accelerated breakdown and clearance of other medications. nih.gov This may result in lower-than-expected plasma concentrations of the affected drug, potentially diminishing its therapeutic efficacy or leading to treatment failure. mdpi.comnih.gov The characterization of compounds like this compound as PXR modulators is therefore crucial for predicting and avoiding clinically significant drug-herb interactions. researchgate.netwjpls.org

This compound Modulation of Pregnane X Receptor (PXR) Activity

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how a compound's chemical structure relates to its biological activity. For this compound, these investigations are primarily in the computational domain, focusing on its interaction with PXR.

Identification of Pharmacophoric Features for PXR Modulation

A pharmacophore is an abstract description of molecular features necessary for a specific biological interaction. Computational docking simulations of this compound within the PXR ligand-binding domain have identified key pharmacophoric features that contribute to its binding affinity. researchgate.net

Unlike classic PXR activators such as rifampicin, which form hydrogen bonds with key polar residues like Ser247, Gln285, and His407, this compound exhibits a different interaction profile. semanticscholar.orgvscht.cz The simulations revealed that this compound's binding is characterized by:

Hydrophobic Interactions: The molecule is surrounded by essential hydrophobic residues within the spacious PXR ligand-binding pocket. researchgate.net

Specific Hydrogen Bonding: Instead of interacting with the typical key residues for PXR induction, this compound was observed to form strong hydrogen bonds with the carbonyl backbone of Lys210 and Val211. semanticscholar.orgvscht.cz

These features suggest that while this compound can occupy the ligand-binding site, its mode of interaction deviates from that of well-established PXR agonists. This unique binding mode is a critical piece of information for understanding its potential modulatory effects.

| Pharmacophoric Interaction | Interacting Residues in PXR | Interaction Type | Reference |

| Hydrogen Bonding | Lys210, Val211 (carbonyl backbone) | Strong H-bond | semanticscholar.org, vscht.cz |

| Hydrophobic Contacts | Various hydrophobic residues | Hydrophobic | researchgate.net |

| Lack of Typical H-Bonds | Ser247, Gln285, His407 | No interaction observed | semanticscholar.org, vscht.cz |

Correlation of Structural Modifications with Biological Activity

As of the current scientific literature, there are no published studies detailing the synthesis of this compound derivatives and the subsequent evaluation of their biological activity. Research on the structural modification of compounds from Glycyrrhiza species has historically focused on more abundant or traditionally recognized flavonoids and triterpenoids. mdpi.com Therefore, a direct correlation between structural modifications of the this compound scaffold and its biological activity has not yet been established. Future work in this area would be required to systematically explore how modifications to the phenanthrene (B1679779) core or its substituent groups affect its interaction with PXR or other potential targets.

In Silico SAR Modeling and Computational Drug Design for this compound

In silico SAR and computational drug design are powerful tools to accelerate the discovery of new therapeutic agents by predicting the activity of novel molecules before their synthesis. nih.gov

The current computational research on this compound represents the initial phase of this process. A docking study screened a large library of natural products from five different Glycyrrhiza species against the PXR receptor, which included this compound. researchgate.net This work successfully identified this compound as a compound with favorable binding affinity, warranting further investigation.

However, a complete quantitative structure-activity relationship (QSAR) model for this compound and its potential derivatives has not yet been developed. vscht.cz Such a model would involve:

Generating a Dataset: Creating a library of this compound derivatives with diverse structural modifications.

Biological Testing: Experimentally determining the biological activity (e.g., PXR activation) of these derivatives.

Model Building: Using computational algorithms to build a mathematical model that correlates the structural features (descriptors) of the molecules with their measured activity.

While the foundational docking analysis of this compound is a crucial first step, the subsequent stages of computational drug design, including the development of a predictive QSAR model, remain future work. Such a model would be invaluable for guiding the synthesis of novel this compound analogs with potentially enhanced or optimized PXR modulatory activity. researchgate.net

Preclinical Pharmacological Investigations of Gancaonin U

In Vitro Pharmacological Profiling of Gancaonin U

In vitro profiling is the first step in characterizing the pharmacological activity of a new chemical entity. It involves a battery of tests using isolated biological components like receptors, enzymes, and cultured cells to determine the compound's direct molecular interactions and cellular effects.

Receptor Binding and Functional Assays

Receptor binding assays are designed to measure the affinity of a compound for a specific receptor, while functional assays determine whether this binding results in a biological response (e.g., agonism or antagonism).

Currently, there is a lack of published experimental data from traditional radioligand binding or functional assays specifically for this compound. However, computational methods have been employed to predict its receptor interactions. An in silico molecular docking study investigated the interaction of various compounds from Glycyrrhiza species with the Pregnane (B1235032) X Receptor (PXR), a key nuclear receptor in drug metabolism. acs.orgnih.gov This analysis predicted that this compound fits within the PXR ligand-binding domain. acs.orgnih.gov Unlike typical PXR activators, it did not form hydrogen bonds with key residues like Ser247, Gln285, or His407, but instead was predicted to form strong hydrogen bonds with Lys210 and Val211 on the carbonyl backbone. acs.orgnih.gov

| Compound | Target Receptor | Assay Type | Key Findings | Source |

|---|---|---|---|---|

| This compound | Pregnane X Receptor (PXR) | In Silico Molecular Docking | Predicted to form H-bonds with Lys210 and Val211 in the ligand-binding domain. | acs.org, nih.gov |

While this computational analysis provides a valuable hypothesis for this compound's molecular targets, it must be validated by experimental assays. Standard industry approaches include:

Receptor Binding Assays: These typically involve using a radiolabeled ligand known to bind the target receptor. The assay measures the ability of the test compound (this compound) to displace the radioligand, from which its binding affinity (Ki) can be calculated. mdpi.comnih.govrsc.org

Functional Assays: These assays measure the cellular response following receptor binding. Common methods include calcium mobilization assays, which detect changes in intracellular calcium levels upon G-protein coupled receptor (GPCR) activation, and Bioluminescence Resonance Energy Transfer (BRET) assays, which can measure protein-protein interactions, such as a receptor interacting with G-proteins or β-arrestin. nih.govarxiv.org

Enzyme Inhibition or Activation Studies

Enzyme assays are used to determine if a compound can enhance (activate) or decrease (inhibit) the activity of a specific enzyme. libretexts.org Such interactions are critical to a drug's mechanism of action and potential side effects.

Specific experimental studies on the direct inhibition or activation of enzymes by this compound are not extensively documented in publicly available literature. One database notes "enzyme activator activity" for this compound but does not specify the enzyme or context. ugm.ac.id However, research on closely related compounds from Glycyrrhiza uralensis provides insight into the potential activities of this chemical class.

For instance, the related compound Gancaonin N has been shown to have significant anti-inflammatory effects in vitro by inhibiting enzymes involved in the inflammatory cascade. nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Gancaonin N was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com This was achieved by suppressing the protein expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Additionally, studies on other flavonoids from licorice have demonstrated inhibitory activity against enzymes like human thrombin. rsc.org

| Compound | Enzyme Target | Assay Type | Finding | Source |

|---|---|---|---|---|

| Gancaonin N | Inducible Nitric Oxide Synthase (iNOS) | Western Blot in LPS-stimulated RAW264.7 cells | Inhibited protein expression | nih.gov, nih.gov |

| Gancaonin N | Cyclooxygenase-2 (COX-2) | Western Blot in LPS-stimulated RAW264.7 and A549 cells | Inhibited protein expression | nih.gov, mdpi.com, nih.gov |

These findings for Gancaonin N suggest that this compound may possess similar enzyme-inhibiting properties, particularly in the context of inflammation, but this requires direct experimental verification.

Development and Application of In Vivo Animal Models for this compound Research

In vivo animal models are indispensable for preclinical drug development, providing critical information on a compound's efficacy, pharmacokinetics, and safety within a complex, living biological system. wisc.eduoatext.comcriver.com The selection of an appropriate animal model is crucial and depends on the therapeutic area and the biological pathway being targeted. frontiersin.org

As of now, there are no published studies detailing the use of in vivo animal models specifically for the investigation of this compound. Research on the related compound Gancaonin N has been limited to in vitro models, with authors noting that anti-inflammatory activity and stability need to be confirmed in an in vivo model in future work. nih.gov

Pharmacodynamic Characterization in Relevant Preclinical Disease Models

Pharmacodynamics (PD) is the study of what a drug does to the body, involving the characterization of the biochemical and physiological effects of the drug and its mechanism of action. frontiersin.org In preclinical research, this involves administering the compound to an animal model of a specific disease and measuring relevant biomarkers to assess the drug's effect on the disease pathology.

Should this compound be advanced to in vivo testing, a typical pharmacodynamic study would involve:

Selection of a Disease Model: Based on its in vitro anti-inflammatory and predicted PXR-modulating activities, relevant models could include LPS-induced inflammation models in mice or rats, or models of metabolic diseases.

Dose-Response Studies: Animals would be treated with a range of doses of this compound to establish the relationship between the dose administered and the magnitude of the biological effect.

Biomarker Analysis: Key endpoints would be measured, such as levels of inflammatory cytokines (e.g., TNF-α, IL-6) in blood or tissue, or the expression of target enzymes like COX-2.

In Vivo Target Engagement Studies for this compound

A critical question in drug development is whether the compound reaches its intended molecular target in a living organism at a sufficient concentration to exert a therapeutic effect. In vivo target engagement studies are designed to answer this question directly.

No in vivo target engagement studies for this compound have been reported. If such a study were to be conducted based on the in silico prediction of PXR binding, it could involve methods such as the Cellular Thermal Shift Assay (CETSA). This technique assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding in tissue samples from treated animals. Confirming that this compound binds to PXR in vivo would be a crucial step in validating its mechanism of action.

Systems Pharmacology and Network Analysis of this compound Interactions in Biological Systems

Systems pharmacology combines computational and experimental approaches to understand how drugs affect biological systems as a whole. u-tokyo.ac.jpopen-systems-pharmacology.org Rather than focusing on a single target, it examines the complex network of interactions between the drug, its multiple potential targets, and downstream cellular pathways. nih.govmedrxiv.orguni-lj.si This is particularly relevant for natural products, which often exhibit polypharmacology (acting on multiple targets).

A computational study that aligns with a systems pharmacology approach has been conducted for this compound. acs.orgnih.gov By screening a library of 387 compounds from five Glycyrrhiza species against the PXR receptor, researchers were able to use computational docking and scoring to identify potential modulators, including this compound. acs.orgnih.gov This type of large-scale computational screening helps to rapidly prioritize compounds and generate hypotheses about their mechanisms and potential for interactions before undertaking costly experimental work. nih.gov

Furthermore, network pharmacology is often applied to understand the mechanisms of traditional herbal medicines, which frequently contain hundreds of compounds. aging-us.com By constructing networks that link compounds to their protein targets and linking those targets to disease pathways, researchers can predict how a complex mixture exerts its therapeutic effect. While a specific network analysis for this compound has not been published, its inclusion in the Glycyrrhiza chemical space makes it a candidate for such future analyses, which could uncover novel targets and mechanisms beyond those initially predicted.

Advanced Analytical Methodologies for Gancaonin U Quantification and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Gancaonin U Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of this compound. rsc.org Its high sensitivity and selectivity allow for the detection and quantification of trace amounts of the analyte in intricate mixtures. rsc.org The combination of chromatographic separation with mass-based detection provides a powerful tool for unambiguous identification and measurement. rsc.org

Research has demonstrated the application of High-Performance Liquid Chromatography (HPLC) coupled with a Q-Exactive mass spectrometer for the qualitative and quantitative analysis of chemical constituents in complex herbal formulations containing this compound. nih.gov In such studies, this compound is typically identified based on its retention time and accurate mass measurement. For instance, this compound (chemical formula: C24H28O4) has been detected in its deprotonated form [M-H]⁻ at an m/z of 379.1908. nih.gov

The development of a quantitative LC-MS/MS method involves several critical steps:

Sample Preparation: This often involves extraction with a suitable solvent, such as methanol, sometimes diluted with water, followed by ultrasonic-assisted extraction to ensure efficient recovery of the analyte from the matrix. nih.gov

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly employed for the separation of flavonoids like this compound. mdpi.com A C18 column is often effective for retaining and separating the compound from other matrix components. mdpi.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with an acid modifier like formic acid to improve peak shape and ionization efficiency. nih.govnih.gov

Mass Spectrometry Detection: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-Exactive Orbitrap is used for detection. nih.govmdpi.com For quantification, the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument offers excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. mdpi.com High-resolution mass spectrometry provides highly accurate mass data, which aids in the confident identification of the compound. nih.gov

Method validation is crucial to ensure the reliability of the quantitative data. This process typically assesses linearity, precision, accuracy, recovery, and matrix effects. mdpi.com The dynamic range of the method is optimized to cover the expected endogenous concentrations of the analytes. nih.gov

Table 1: LC-MS Parameters for this compound Identification

| Parameter | Value/Description | Reference |

|---|---|---|

| Compound | This compound | nih.gov |

| Chemical Formula | C24H28O4 | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | nih.gov |

| Precursor Ion [M-H]⁻ | m/z 379.1908 | nih.gov |

| Fragment Ions (MS2) | m/z 309.11258, 292.1101, 323.12817 | unive.it |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. innovatechlabs.com The sample is vaporized and separated in a gaseous mobile phase, which makes the method highly efficient for the analysis of such substances. innovatechlabs.comwho.int

However, the application of GC-MS for the direct analysis of this compound is limited. As a flavonoid, this compound is a relatively large, polar, and non-volatile compound with a high melting point. These characteristics make it unsuitable for direct GC analysis, which requires analytes to be volatile and thermally stable to prevent decomposition in the high-temperature environment of the GC injector and column. notulaebotanicae.ro

While GC-MS is not a primary method for this compound quantification, it can be used for related analytical tasks, such as the analysis of smaller, more volatile compounds that may be present in the same natural extracts. For certain non-volatile compounds, a chemical derivatization step can be employed to convert them into more volatile derivatives suitable for GC-MS analysis. This process, however, adds complexity and potential for analytical error. For compounds like this compound, the robust and direct applicability of LC-MS makes it the overwhelmingly preferred method.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound. pharmaknowledgeforum.com The development of a robust HPLC method is a systematic process that involves optimizing several parameters to achieve the desired separation quality, speed, and reliability. youtube.com

The key steps in HPLC method development for this compound include:

Goal Definition: The initial step is to define the purpose of the method, whether it is for identification, purity testing, or quantification of this compound in a specific matrix. pharmaknowledgeforum.com

Column Selection: Reversed-phase columns, such as C8 or C18, are the most common choice for separating moderately polar to non-polar compounds like flavonoids. mastelf.com The selection depends on the specific separation requirements, and different column chemistries can be screened to find the one providing the best selectivity and resolution. thermofisher.com

Mobile Phase Selection: The mobile phase typically consists of an aqueous component (often with a buffer or acid modifier like phosphoric acid or formic acid) and an organic component (acetonitrile or methanol). nih.govresearchgate.net The choice of organic solvent and modifier can significantly impact the retention and peak shape of this compound. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities in complex samples. mastelf.com

Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used for the detection of flavonoids, which typically exhibit strong UV absorbance. mastelf.com The detector wavelength is set at the absorbance maximum of this compound to ensure high sensitivity.

Method Optimization and Validation: Parameters such as flow rate, column temperature, and gradient profile are fine-tuned to achieve optimal separation. pharmaknowledgeforum.comthermofisher.com The final method is then validated according to established guidelines to ensure it is fit for its intended purpose, assessing parameters like precision, accuracy, linearity, and robustness. thermofisher.comnih.gov

Table 2: General HPLC Method Development Parameters

| Parameter | Common Choices & Considerations | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 or C8; selection based on analyte polarity and selectivity requirements. | mastelf.com |

| Mobile Phase | A: Water with 0.1% Formic or Phosphoric Acid; B: Acetonitrile or Methanol. | nih.govnih.gov |

| Elution Mode | Gradient elution is preferred for complex samples containing analytes with varying polarities. | mastelf.com |

| Detector | UV-Vis or Diode Array Detector (DAD), monitoring at the analyte's maximum absorbance wavelength. | mastelf.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min for standard analytical columns. | nih.govresearchgate.net |

| Column Temperature | Controlled temperature (e.g., 25-40 °C) to ensure reproducible retention times. | pharmaknowledgeforum.com |

Future Directions and Research Gaps in Gancaonin U Studies

Identification of Novel Biological Activities and Untapped Therapeutic Potential

Currently, there is a significant scarcity of published research detailing the specific biological activities of Gancaonin U. foodb.cahmdb.ca However, the pharmacological profile of its source, Glycyrrhiza uralensis (licorice), and the activities of related compounds provide a strong rationale for targeted investigation. researchgate.netaboutscience.eu The genus Glycyrrhiza is rich in flavonoids and triterpenoids known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. aboutscience.eunih.gov

Future research should systematically screen this compound for a variety of bioactivities. Given that related prenylated flavonoids and phenanthrenes exhibit potent effects, promising areas of investigation for this compound include:

Anti-inflammatory Activity: Analogues such as Gancaonin N have demonstrated significant anti-inflammatory properties by downregulating key signaling pathways like NF-κB and MAPK. nih.govmdpi.com Investigating whether this compound can modulate inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) would be a logical starting point. nih.govmdpi.com

Anticancer Properties: Other gancaonins, like Gancaonin G, have shown cytotoxicity against human cancer cell lines. mdpi.com It is crucial to evaluate this compound against a panel of cancer cell lines to determine its potential antiproliferative and cytotoxic effects.

Antimicrobial Effects: Compounds isolated from Glycyrrhiza uralensis have shown potent antibacterial activity, for instance against Streptococcus mutans. researchgate.netaboutscience.eu The antimicrobial potential of this compound against a range of pathogenic bacteria and fungi has yet to be determined and represents a significant research gap.

Integration of Advanced Computational and Artificial Intelligence Tools in this compound Research

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. journaljpri.com For this compound, these technologies can overcome the challenges posed by the limited availability of the pure compound and provide predictive insights into its biological functions.

An initial in silico study has already provided a glimpse into its potential by showing that this compound interacts with the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism. nih.gov The docking pose revealed that this compound is surrounded by hydrophobic residues and forms strong hydrogen bonds with Lys210 and Val211. nih.gov This finding opens the door for more extensive computational exploration.

Future directions should include:

Molecular Docking and Virtual Screening: Expanding on the initial PXR study, molecular docking can be used to screen this compound against a vast library of protein targets associated with various diseases, helping to prioritize laboratory experiments. journaljpri.comnih.gov

Pharmacophore Modeling and ADMET Prediction: Computational modeling can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound, which is essential for assessing its drug-likeness. nih.gov

Artificial Intelligence (AI) and Machine Learning: AI-driven algorithms can analyze complex datasets to predict novel biological activities and identify potential neoantigen targets for cancer immunotherapy. nih.gov Integrating AI could rapidly advance our understanding of this compound's therapeutic applications by identifying patterns and making predictions that are not readily apparent. nih.govmdpi.com

Development of Innovative Extraction, Isolation, and Purification Techniques for this compound

A major bottleneck in the study of natural products is the efficient extraction and isolation of pure compounds. frontiersin.orgresearchgate.net While this compound is known to be a constituent of Glycyrrhiza uralensis, specific high-yield methods for its isolation have not been established. nih.govcir-safety.org Traditional methods often involve multi-step solvent extractions followed by various chromatographic techniques. google.com

To procure sufficient quantities of this compound for comprehensive biological and pharmacological testing, research into advanced and optimized separation methods is imperative. Future work should focus on:

Modern Extraction Technologies: Conventional methods like maceration and Soxhlet extraction can be time-consuming and thermally degrade sensitive compounds. researchgate.netresearchgate.net Techniques such as Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) can significantly reduce extraction time and improve yields. frontiersin.org

Advanced Chromatographic Purification: The development of targeted purification schemes using high-performance liquid chromatography (HPLC) is essential. frontiersin.org The use of techniques like solid-phase extraction for rapid fractionation can streamline the purification process. frontiersin.org

Method Optimization: A systematic study comparing different solvents, temperatures, and extraction times is needed to develop a standardized and efficient protocol for maximizing the yield and purity of this compound from its natural source. researchgate.net

Biosynthetic Engineering and Metabolic Pathway Optimization for Enhanced this compound Production

Relying on extraction from plant sources is often unsustainable and can lead to low yields. nih.gov Metabolic engineering offers a promising alternative for the large-scale production of valuable natural products. nih.govmdpi.com By transferring the biosynthetic pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, production can be optimized for higher titers and cost-effectiveness. nih.govmdpi.com

The application of this technology to this compound is currently hypothetical, as its biosynthetic pathway in Glycyrrhiza uralensis has not been fully elucidated. The key research steps are:

Pathway Discovery: The first critical step is to identify and characterize the specific genes and enzymes (e.g., synthases, cyclases, prenyltransferases) responsible for the synthesis of the hydrophenanthrene core and subsequent modifications to produce this compound. mdpi.com

Heterologous Expression: Once the genes are identified, the entire pathway can be assembled and introduced into a suitable microbial host. nih.gov

Pathway Optimization: Genetic manipulation tools can be used to enhance the metabolic flux towards this compound production. rsc.org This involves upregulating pathway-specific enzymes, downregulating competing pathways, and optimizing the supply of precursor molecules to increase the final yield. mdpi.comrsc.org

Successfully engineering a microbial strain for this compound production would provide a sustainable and scalable source of the compound for advanced preclinical and potential clinical studies. nih.gov

Comparative Pharmacological and Mechanistic Studies with Other Gancaonin Analogues and Related Hydrophenanthrenes

This compound is part of a larger family of related compounds, including other gancaonins (e.g., G, N, O, P) and various hydrophenanthrenes. core.ac.uknih.gov A comparative study of these analogues can provide invaluable insights into their structure-activity relationships (SAR). Understanding how small structural variations—such as the number and location of prenyl groups or hydroxylations—affect biological activity is fundamental for drug development. mdpi.com

Future research in this area should involve:

Direct Pharmacological Comparison: Systematically testing this compound alongside its analogues (Gancaonin G, Gancaonin N, etc.) in the same bioassays (e.g., anti-inflammatory, cytotoxic) to directly compare their potency and efficacy. nih.govmdpi.com

Mechanistic Elucidation: Investigating whether this compound and its analogues share common mechanisms of action or if they interact with different molecular targets. For example, while Gancaonin N is known to inhibit the NF-κB/MAPK pathway, the primary targets for this compound remain unknown. nih.gov

Synthetic Chemistry: The development of synthetic routes to produce trans-anti-hydrophenanthrene skeletons, the core structure of this compound, would facilitate the creation of novel derivatives. nih.gov This would allow for systematic modifications to the this compound structure to optimize its pharmacological properties.

By comparing this compound to its chemical relatives, researchers can better understand its unique properties and potentially design more potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Gancaonin U’s pharmacological properties?

- Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the question. For example:

- Population: Specific cell lines or animal models relevant to this compound’s bioactivity.

- Intervention: Dosage and administration routes of this compound.

- Comparison: Control groups or benchmark compounds.

- Outcome: Quantitative measures (e.g., IC50 values, inhibition rates).

- Time: Duration of exposure or observation.

This approach ensures clarity and aligns with principles for constructing research questions that address variables and outcomes systematically .

Q. What experimental design considerations are critical for isolating this compound from natural sources?

- Methodological Answer : Prioritize reproducibility by:

- Documenting extraction protocols (solvents, temperature, pH) and validating them via HPLC or LC-MS.

- Including negative controls (e.g., solvent-only extracts) to rule out confounding factors.

- Using orthogonal methods (e.g., NMR and HRMS) for structural confirmation.

Adherence to these steps aligns with guidelines for rigorous experimental design and data validation .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s bioactivity across different in vitro models?

- Methodological Answer : Conduct a systematic analysis by:

Replicating experiments under standardized conditions (e.g., cell culture media, passage numbers) to isolate variables .

Meta-analysis of existing data to identify trends or confounding factors (e.g., solvent toxicity, assay sensitivity).

Mechanistic studies (e.g., siRNA knockdown, receptor-binding assays) to clarify target specificity.

This approach emphasizes critical evaluation of methodological variability and biological context .

Q. What methodologies ensure the reliability of spectroscopic data in characterizing this compound’s structural analogs?

- Methodological Answer :

- Cross-validation : Combine NMR (¹H, ¹³C) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- Dynamic light scattering (DLS) or X-ray crystallography for compounds with ambiguous stereochemistry.

- Open-data practices : Share raw spectral files in repositories for peer verification.

These steps align with principles for ensuring data integrity and reproducibility in natural product chemistry .

Q. How can researchers optimize in vivo studies to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?

- Methodological Answer :

- Use pharmacokinetic modeling (e.g., compartmental analysis) to predict optimal sampling intervals and reduce animal usage .

- Adopt 3R principles (Replacement, Reduction, Refinement): Utilize microsampling techniques or in silico models where feasible.

- Ethical oversight : Pre-register study designs with institutional review boards to ensure compliance with welfare guidelines.

These strategies reflect evolving standards in ethical and efficient experimental design .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values with 95% confidence intervals.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Sensitivity analysis to assess robustness against outliers.

These methods ensure rigorous quantification of bioactivity and minimize Type I/II errors .

Q. How should researchers handle missing or incomplete data in metabolomic studies of this compound?

- Methodological Answer :

- Imputation techniques : Use k-nearest neighbors (KNN) or multiple imputation by chained equations (MICE) for small datasets.

- Transparent reporting : Clearly annotate missing data points in publications and provide rationale for exclusion.

- Bootstrapping : Assess statistical stability by resampling datasets.

Adopting these practices aligns with guidelines for maintaining analytical rigor and transparency .

Ethical & Collaborative Considerations

Q. What frameworks support equitable collaboration in multi-institutional studies on this compound?

- Methodological Answer :

- Data-sharing agreements : Define roles, authorship criteria, and IP rights upfront using standardized templates (e.g., CRediT taxonomy).

- Open-access platforms : Use repositories like Zenodo or Figshare for raw data and protocols.

- Regular audits : Conduct periodic reviews to ensure adherence to ethical and methodological standards.

These steps foster accountability and align with principles of collaborative scientific inquiry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.